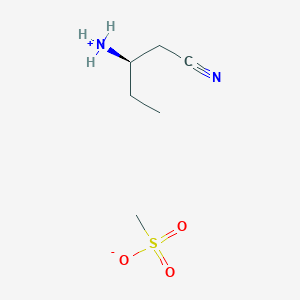

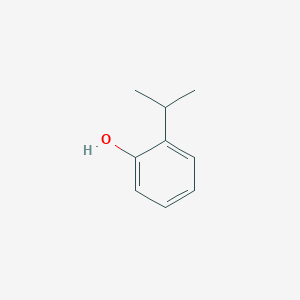

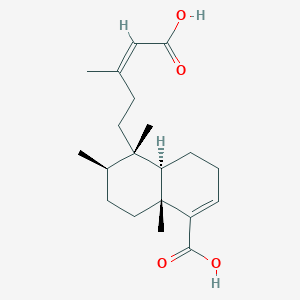

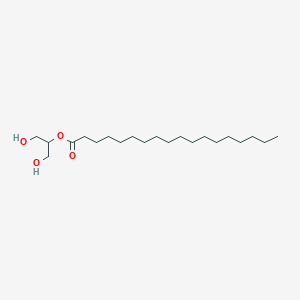

![molecular formula C11H14ClNO B134326 2-氯-N-[2-(2-甲苯基)乙基]乙酰胺 CAS No. 141463-66-3](/img/structure/B134326.png)

2-氯-N-[2-(2-甲苯基)乙基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-N-[2-(2-methylphenyl)ethyl]acetamide is a compound that is structurally related to various acetamide derivatives. These derivatives have been the subject of numerous studies due to their interesting structural and chemical properties. The compound itself is not explicitly mentioned in the provided papers, but its analogs have been synthesized and characterized, providing insights into the potential behavior and characteristics of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the acetylation of aniline derivatives with chloroacetyl chloride or similar acylating agents. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through acetylation, esterification, and ester interchange steps, starting from N-methylaniline and chloracetyl chloride . This suggests that a similar approach could be used for synthesizing 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide, with the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of related acetamides have been determined using various spectroscopic methods and quantum chemical calculations. For instance, the structure of 2-chloro-N-(4-chlorophenyl)acetamide was elucidated, showing that molecules are linked into chains through N—H⋯O hydrogen bonding . Similar bonding patterns are observed in other acetamides, such as 2-chloro-N-(2,4-dimethylphenyl)acetamide . These findings indicate that 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide would likely exhibit similar intermolecular hydrogen bonding.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the substituents on the phenyl ring and the acyl group. The presence of electron-donating or electron-withdrawing groups can affect the acidity of the amide hydrogen and the overall reactivity of the compound. The studies on related compounds do not provide specific reactions for 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide, but they do suggest that the compound would participate in reactions typical of acetamides, such as nucleophilic substitution or amide bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as melting points, solubility, and dipole moments, are influenced by their molecular structure. The conformational analysis of related compounds, such as 2-chloro-N-[2-((diphenylphosphoryl)methyl)phenyl]acetamide, has been carried out using dipole moment measurements and quantum chemical calculations . These studies provide insights into the polarity and potential physical properties of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide, although specific data for this compound is not available in the provided papers.

科学研究应用

乙酰胺衍生物的生物学效应

Kennedy (2001) 对乙酰胺及其衍生物(包括甲酰胺和 N,N-二甲基乙酰胺)的毒性进行了全面综述,深入探讨了接触这些化学物质的生物学后果。它强调了这些化合物的商业重要性以及多年来对其生物学效应了解的显着增加。这些信息对于了解环境和治疗情况下类似乙酰胺化合物的毒理学特征至关重要 (Kennedy, 2001).

对乙酰氨基酚的肝毒性和肾毒性

大量研究集中在对乙酰氨基酚(一种众所周知的镇痛药和解热药)的肝毒性和肾毒性作用上。研究探索了对乙酰氨基酚及其有毒代谢物的代谢途径,阐明了器官损伤的机制。这些研究有助于了解在医疗实践中使用的乙酰胺衍生物的安全性概况和治疗限制 (Li-zi Zhao & G. Pickering, 2011).

药物化合物的环境影响

对对羟基苯甲酸酯(一种与乙酰胺衍生物具有相似酚结构的化合物)在水生环境中的出现、归宿和行为的研究突出了这些物质的环境持久性和潜在生态毒性。此类研究对于评估与广泛使用药物及其衍生物相关环境风险至关重要 (Camille Haman et al., 2015).

药物降解的高级氧化工艺

Qutob 等人(2022 年)对使用高级氧化工艺 (AOP) 降解对乙酰氨基酚进行了综述,讨论了各种副产物的产生及其生物毒性。这项研究与了解乙酰胺衍生物的环境降解和改进水处理技术以减轻其影响相关 (Mohammad Qutob et al., 2022).

属性

IUPAC Name |

2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-9-4-2-3-5-10(9)6-7-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOKKRODDYODDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCNC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429415 |

Source

|

| Record name | 2-Chloro-N-[2-(2-methylphenyl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide | |

CAS RN |

141463-66-3 |

Source

|

| Record name | 2-Chloro-N-[2-(2-methylphenyl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

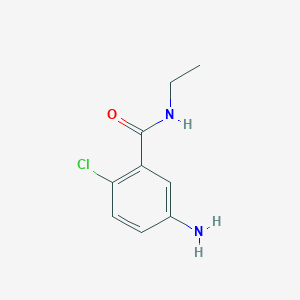

![3-[4-(Trifluoromethyl)anilino]pentanamide](/img/structure/B134244.png)